

# Technical Guide: Physicochemical Properties and Synthesis of 3-(4-Iodophenyl)propanoic acid

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## Compound of Interest

Compound Name: 3-(4-Iodophenyl)propanoic acid

Cat. No.: B167435

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of **3-(4-Iodophenyl)propanoic acid**. It also includes detailed experimental protocols for the determination of these properties and a relevant synthesis method.

## Physicochemical Data

**3-(4-Iodophenyl)propanoic acid** is an iodinated aromatic compound.<sup>[1]</sup> The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	1643-29-4	[1][2]
Molecular Formula	C9H9IO2	[2]
Molecular Weight	276.08 g/mol	[2]
Melting Point	138-142 °C	[1][2]
Boiling Point	335.4 ± 17.0 °C at 760 mmHg	[1]
Density	1.8 ± 0.1 g/cm <sup>3</sup>	[1]
Physical Form	White to Yellow to Brown Solid	[3]

## Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds, as well as a method for the synthesis of **3-(4-Iodophenyl)propanoic acid**.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.<sup>[4][5]</sup> This physical property is a crucial indicator of a compound's purity; pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.<sup>[4]</sup>

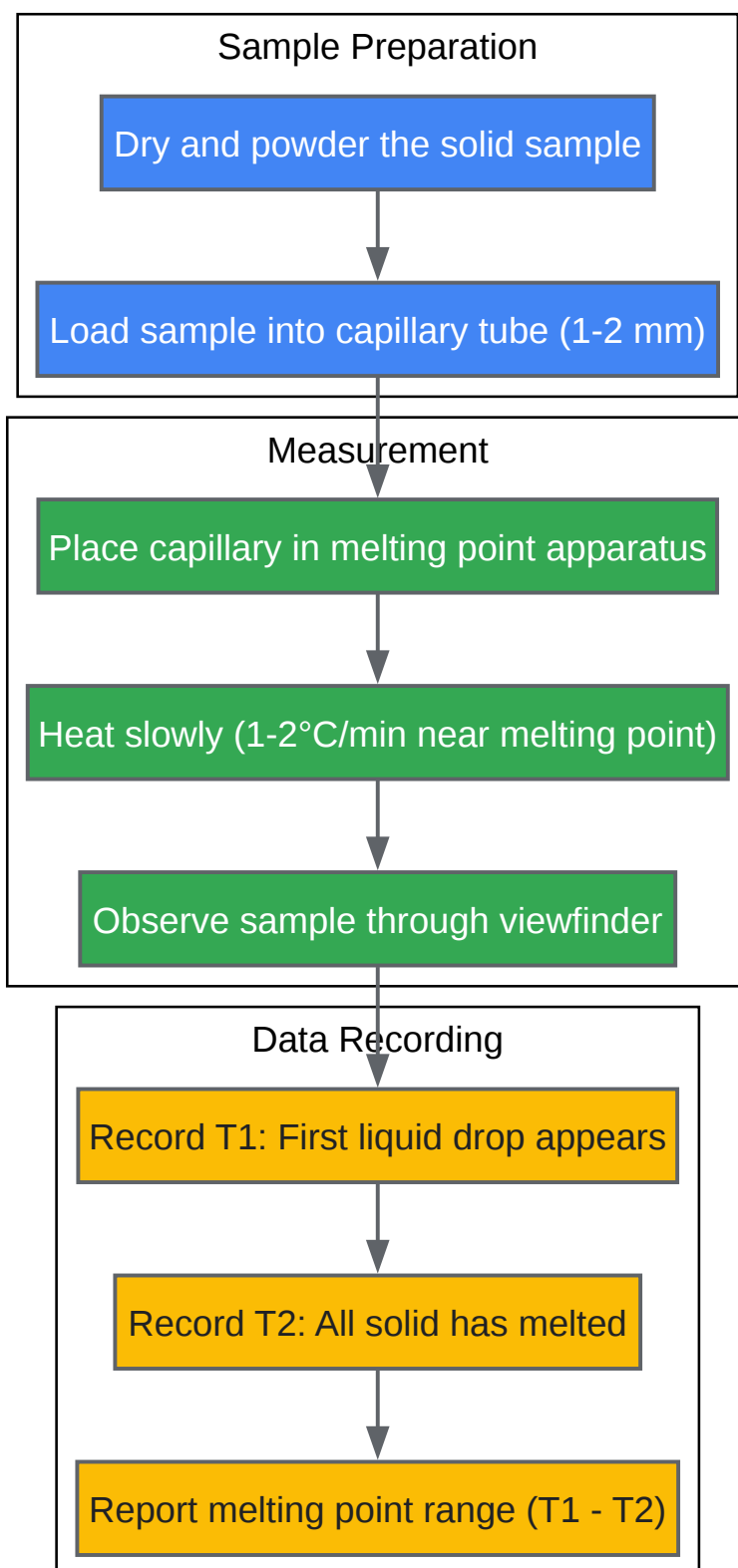
### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)<sup>[4]</sup>
- Thermometer
- Sample of the solid compound

### Procedure:

- **Sample Preparation:** A small amount of the dry, finely powdered organic solid is introduced into the open end of a capillary tube.<sup>[6][7]</sup> The tube is then tapped gently or dropped through a long narrow tube to pack the solid into the closed end, achieving a sample height of 1-2 mm.<sup>[4][6]</sup>
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.<sup>[4]</sup> This assembly is then placed in the heating block of the melting point apparatus or immersed in an oil bath within a Thiele tube.
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.<sup>[6]</sup> For an unknown sample, a rapid initial determination can be performed to find an approximate melting point, followed by a more careful measurement.

- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]



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Workflow for Melting Point Determination.

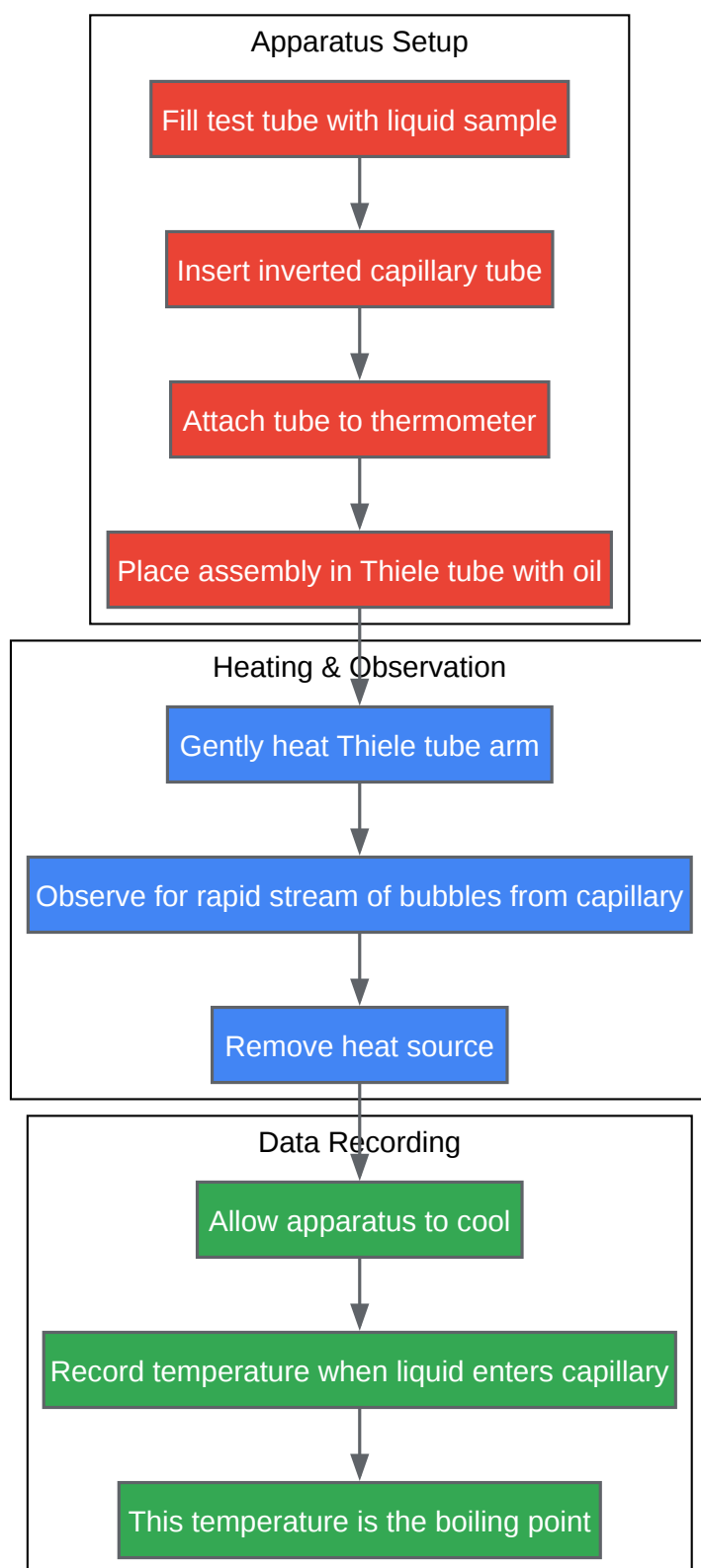
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to change into a gas.[8][9][10] This property is useful for identifying substances and assessing their purity.[8]

Apparatus:

- Thiele tube[9][11]
- Small test tube or fusion tube[8][9]
- Capillary tube (sealed at one end)[8][9]
- Thermometer[8]
- Heat source (e.g., Bunsen burner)[9]
- Liquid paraffin or other high-boiling oil[9]

Procedure:

- **Sample Preparation:** A few milliliters of the liquid are placed in a small test tube.[8][9] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[11]
- **Apparatus Setup:** The test tube is attached to a thermometer with a rubber band or thread.[9][11] The assembly is then clamped and lowered into the Thiele tube, which is filled with oil, ensuring the sample is immersed.[9][11]
- **Heating:** The side arm of the Thiele tube is heated gently.[9][11] Convection currents in the oil will ensure uniform temperature distribution.[9]
- **Observation and Recording:** As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[9][11] At this point, the heat source is removed. The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][11]



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Workflow for Boiling Point Determination.

A reported method for the preparation of **3-(4-iodophenyl)propanoic acid** involves the iodination of 3-phenylpropionic acid.[\[1\]](#)

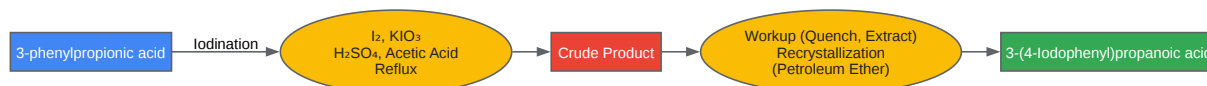
Reagents:

- 3-phenylpropionic acid
- Iodine ( $I_2$ )
- Potassium iodate ( $KIO_3$ )
- Concentrated sulfuric acid ( $H_2SO_4$ )
- Glacial acetic acid
- Sodium bisulfite ( $NaHSO_3$ )
- Ethyl acetate
- Petroleum ether

Procedure:

- **Reaction Setup:** In a 250ml three-neck flask, purified water, concentrated sulfuric acid, and glacial acetic acid are mixed.[\[1\]](#)
- **Addition of Reactants:** 3-phenylpropionic acid, iodine, and  $KIO_3$  are added sequentially to the flask.[\[1\]](#)
- **Reaction:** The mixture is heated to reflux. A solution of iodine in acetic acid is added slowly. The reaction is monitored by the color change of the mixture from purple to orange and is typically complete after about 3 hours.[\[1\]](#)
- **Workup:** The reaction is cooled and then quenched with a sodium bisulfite solution. Water is added, and the product is extracted with ethyl acetate.[\[1\]](#)
- **Purification:** The combined organic phases are washed, dried, and concentrated under vacuum. The resulting crude product is then purified by recrystallization from petroleum ether

to yield pure white crystals of **3-(4-Iodophenyl)propanoic acid**.<sup>[1]</sup>



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### Synthesis of **3-(4-Iodophenyl)propanoic acid**.

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